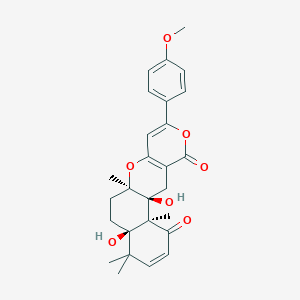

Arisugacin B

Description

This compound has been reported in Penicillium with data available.

Properties

Molecular Formula |

C27H30O7 |

|---|---|

Molecular Weight |

466.5 g/mol |

IUPAC Name |

(1S,2S,7R,10R)-1,7-dihydroxy-14-(4-methoxyphenyl)-2,6,6,10-tetramethyl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-4,12(17),13-triene-3,16-dione |

InChI |

InChI=1S/C27H30O7/c1-23(2)11-10-21(28)25(4)26(23,30)13-12-24(3)27(25,31)15-18-20(34-24)14-19(33-22(18)29)16-6-8-17(32-5)9-7-16/h6-11,14,30-31H,12-13,15H2,1-5H3/t24-,25+,26-,27-/m1/s1 |

InChI Key |

FNHNBWWIASUEQH-HVWQDESWSA-N |

Isomeric SMILES |

C[C@@]12CC[C@@]3([C@@]([C@]1(CC4=C(O2)C=C(OC4=O)C5=CC=C(C=C5)OC)O)(C(=O)C=CC3(C)C)C)O |

Canonical SMILES |

CC1(C=CC(=O)C2(C1(CCC3(C2(CC4=C(O3)C=C(OC4=O)C5=CC=C(C=C5)OC)O)C)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of Arisugacin B: A Potent Acetylcholinesterase Inhibitor from Penicillium sp. FO-4259

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Arisugacin B, a meroterpenoid compound isolated from the filamentous fungus Penicillium sp. FO-4259, has emerged as a significant natural product in the field of neuropharmacology. This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of this compound as a potent and selective inhibitor of acetylcholinesterase (AChE). Detailed experimental protocols for the fermentation of the producing organism, extraction and purification of the compound, and assessment of its enzymatic inhibitory activity are presented. Furthermore, this guide includes structured data tables for quantitative analysis and visual diagrams of key experimental workflows and the underlying biochemical pathway, offering a valuable resource for researchers in natural product chemistry, drug discovery, and neurodegenerative disease research.

Introduction

The quest for novel therapeutic agents for neurodegenerative disorders, particularly Alzheimer's disease, has led to the exploration of diverse natural sources. A key strategy in managing the symptoms of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] By inhibiting AChE, the concentration and duration of action of acetylcholine in the synaptic cleft are increased, leading to improved cholinergic neurotransmission.

Systematic screening of microbial metabolites has proven to be a fruitful approach for the discovery of novel enzyme inhibitors. Arisugacins A and B were identified from the culture broth of Penicillium sp. FO-4259 as potent and highly selective inhibitors of AChE.[1][2] These compounds belong to the meroterpenoid class of natural products, characterized by a hybrid structure derived from both polyketide and terpenoid biosynthetic pathways.[1][2] this compound, in particular, has garnered interest due to its significant and selective inhibitory activity against AChE.

This guide details the scientific journey of this compound, from the fermentation of the producing microorganism to its characterization as a potent AChE inhibitor.

Fermentation and Production of this compound

The production of this compound is achieved through the cultivation of Penicillium sp. FO-4259, a fungal strain originally isolated from a soil sample in Japan.[3]

Culture Conditions

While the precise media composition and fermentation parameters are often proprietary, the general methodology for the cultivation of Penicillium sp. for the production of secondary metabolites involves the following steps:

-

Inoculum Preparation: A seed culture is initiated by inoculating a suitable liquid medium with spores or mycelial fragments of Penicillium sp. FO-4259. This culture is typically grown for 2-3 days to generate a sufficient biomass for inoculating the production culture.

-

Production Fermentation: The production culture is carried out in a larger volume of a nutrient-rich medium designed to promote the biosynthesis of this compound. A typical production medium for Penicillium species contains a carbon source (e.g., glucose, sucrose, or maltose), a nitrogen source (e.g., peptone, yeast extract, or ammonium salts), and essential minerals. The fermentation is conducted under aerobic conditions with controlled temperature and agitation to ensure optimal growth and metabolite production.

A proposed workflow for the fermentation process is illustrated below.

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth is a multi-step process involving solvent extraction and a series of chromatographic separations.[1]

Experimental Protocol

-

Extraction: The culture broth is separated from the mycelia by filtration or centrifugation. The culture filtrate is then extracted with an organic solvent such as ethyl acetate. The organic phases are combined and concentrated under reduced pressure to yield a crude extract.

-

Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol). Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

Sephadex LH-20 Chromatography: Fractions enriched with this compound are further purified by size-exclusion chromatography on a Sephadex LH-20 column, using a solvent such as methanol. This step separates compounds based on their molecular size and polarity.

-

High-Performance Liquid Chromatography (HPLC): The final purification is achieved by reversed-phase HPLC. A C18 column is typically used with a mobile phase consisting of a mixture of water and acetonitrile or methanol, often with a gradient elution. This yields highly purified this compound.

The general workflow for the isolation and purification of this compound is depicted in the following diagram.

Biological Activity and Data Presentation

This compound exhibits potent and selective inhibitory activity against acetylcholinesterase. The inhibitory activity is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Acetylcholinesterase Inhibition Assay

The AChE inhibitory activity of this compound is determined using a spectrophotometric method, commonly the Ellman's method.

Principle: The assay is based on the reaction of the thiol group of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.

Experimental Protocol:

-

Reagent Preparation:

-

Phosphate buffer (pH 8.0)

-

Acetylthiocholine iodide (ATCI) solution (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

-

Acetylcholinesterase (AChE) enzyme solution

-

This compound solution (test compound)

-

-

Assay Procedure (in a 96-well plate):

-

To each well, add the phosphate buffer, DTNB solution, and the test compound solution (this compound at various concentrations).

-

Add the AChE enzyme solution to initiate the pre-incubation.

-

Incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the ATCI substrate solution.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis: The rate of the reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Quantitative Data

The following table summarizes the reported IC50 values of this compound and related compounds against acetylcholinesterase.

| Compound | IC50 against AChE (nM) |

| Arisugacin A | 1.0 |

| This compound | 25.8 |

| Arisugacin C | 2,500 |

| Arisugacin D | 3,500 |

Data sourced from Kuno et al., 1996 and Otoguro et al., 2000.[1][4]

Mechanism of Action: Acetylcholinesterase Inhibition

Acetylcholinesterase is a serine hydrolase that catalyzes the hydrolysis of acetylcholine into choline and acetic acid. The active site of AChE contains a catalytic triad of amino acid residues: serine, histidine, and glutamate.

The catalytic mechanism involves the nucleophilic attack of the serine hydroxyl group on the acetyl group of acetylcholine, forming a transient tetrahedral intermediate. The histidine residue acts as a general base, accepting a proton from the serine hydroxyl group. The intermediate then collapses, releasing choline and leaving an acetylated enzyme. Finally, the acetylated enzyme is rapidly hydrolyzed by a water molecule, regenerating the active enzyme.

This compound acts as an inhibitor by binding to the active site of AChE, thereby preventing the substrate (acetylcholine) from accessing the catalytic triad. This leads to an accumulation of acetylcholine in the synapse, enhancing cholinergic signaling.

The signaling pathway of acetylcholine and the inhibitory action of this compound are illustrated in the diagram below.

Conclusion

The discovery of this compound from Penicillium sp. FO-4259 represents a significant contribution to the field of natural product-based drug discovery. Its potent and selective inhibition of acetylcholinesterase underscores the potential of microbial metabolites as a source of novel therapeutic leads for neurodegenerative diseases. The methodologies outlined in this technical guide provide a framework for the production, isolation, and evaluation of this compound and other related compounds. Further research into the structure-activity relationships of the arisugacins and their in vivo efficacy will be crucial in determining their potential for clinical development.

References

- 1. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 3. Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Arisugacin B chemical structure and properties

An In-depth Analysis of the Potent Acetylcholinesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arisugacin B is a meroterpenoid natural product isolated from the fungus Penicillium sp. FO-4259.[1] It belongs to a class of compounds known as the arisugacins, which have garnered significant interest due to their potent and selective inhibition of acetylcholinesterase (AChE).[2] Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for the management of Alzheimer's disease and other neurological disorders characterized by cholinergic deficits. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and relevant experimental methodologies related to this compound.

Chemical Structure and Properties

This compound is a complex organic molecule with a heterotetracyclic core.[3] Its systematic IUPAC name is (1S,2S,7R,10R)-1,7-dihydroxy-14-(4-methoxyphenyl)-2,6,6,10-tetramethyl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-4,12(17),13-triene-3,16-dione.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available for this compound, other specific experimental values such as melting point and solubility have not been extensively reported. In such cases, data for the closely related and more extensively studied Arisugacin A is provided for reference, with the caveat that these values may differ for this compound.

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₀O₇ | [3] |

| Molecular Weight | 466.5 g/mol | [3] |

| IUPAC Name | (1S,2S,7R,10R)-1,7-dihydroxy-14-(4-methoxyphenyl)-2,6,6,10-tetramethyl-11,15-dioxatetracyclo[8.8.0.0²,⁷.0¹²,¹⁷]octadeca-4,12(17),13-triene-3,16-dione | [3] |

| SMILES | C[C@@]12CC[C@@]3(--INVALID-LINK--(C(=O)C=CC3(C)C)C)O | [3] |

| Appearance | White powder | [1] |

| Melting Point | Data not available for this compound. Arisugacin A: >300°C | [] |

| Solubility | Data not available for this compound. Arisugacin A is soluble in DMSO, MeOH, EtOH, and CHCl₃; insoluble in H₂O and hexane. | [] |

| IC₅₀ (AChE) | 25.8 nM | [1] |

Biological Activity and Mechanism of Action

The primary biological activity of this compound is the potent and selective inhibition of acetylcholinesterase.[1] The arisugacin family of compounds, including the closely related Arisugacin A, are among the most potent non-nitrogenous AChE inhibitors discovered.

Acetylcholinesterase Inhibition

This compound exhibits a high degree of selectivity for AChE over butyrylcholinesterase (BuChE), another cholinesterase enzyme. This selectivity is a desirable characteristic for therapeutic agents targeting Alzheimer's disease, as it may reduce the incidence of peripheral side effects associated with non-selective cholinesterase inhibition. The IC₅₀ value of this compound for AChE has been reported to be 25.8 nM.[1]

Mechanism of Acetylcholinesterase Inhibition

While the precise binding mode of this compound to AChE has not been elucidated experimentally, computational docking studies on the closely related Arisugacin A suggest a dual binding mechanism.[5] It is hypothesized that arisugacins interact with both the catalytic active site (CAS) at the base of the enzyme's gorge and the peripheral anionic site (PAS) at the gorge entrance.[5][6]

-

Interaction with the Catalytic Active Site (CAS): The core structure of this compound is believed to interact with key amino acid residues within the CAS, preventing the binding and subsequent hydrolysis of acetylcholine.

-

Interaction with the Peripheral Anionic Site (PAS): The aryl substituent of the arisugacin scaffold is thought to bind to the PAS.[5] This interaction is significant as the PAS is implicated in the allosteric modulation of AChE activity and in the pathological aggregation of amyloid-β peptides, a hallmark of Alzheimer's disease.[5][7]

By targeting both sites, this compound may not only increase acetylcholine levels but also interfere with amyloid-β plaque formation, offering a potential dual therapeutic benefit.

Mechanism of Acetylcholinesterase Inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, and biological evaluation of this compound are crucial for its further study and development. While a specific, detailed protocol for every aspect of this compound research is not publicly available, this section provides a generalized workflow based on published literature for the arisugacins and standard laboratory techniques.

Isolation and Purification of this compound from Penicillium sp. FO-4259

The following is a generalized workflow for the isolation and purification of this compound from a culture of Penicillium sp. FO-4259.

Generalized workflow for the isolation of this compound.

Methodology:

-

Fermentation: Penicillium sp. FO-4259 is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites, including this compound.

-

Extraction: The culture broth and/or mycelia are extracted with an organic solvent such as ethyl acetate to isolate the crude mixture of compounds.

-

Concentration: The organic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is subjected to column chromatography, typically using silica gel, and eluted with a gradient of solvents to separate the components into fractions.

-

Purification: Fractions showing AChE inhibitory activity are further purified using high-performance liquid chromatography (HPLC), often with a reversed-phase column, to isolate pure this compound.

-

Characterization: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Total Synthesis of this compound

A detailed, step-by-step total synthesis for this compound has not been published. However, the total synthesis of the closely related Arisugacin A has been accomplished.[8][9] The synthesis is a complex, multi-step process. A convergent total synthesis of (+)-arisugacins A and B has been reported, involving key steps such as a Knoevenagel-type reaction and stereoselective dihydroxylation.[10] Researchers interested in the synthesis of this compound should refer to the published literature on Arisugacin A for potential synthetic strategies.

Acetylcholinesterase Inhibition Assay

The following is a generalized protocol for determining the IC₅₀ value of this compound against AChE, based on the Ellman's method.

References

- 1. Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from Penicillium sp. FO-4259. I. Screening, taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arisugacins, selective acetylcholinesterase inhibitors of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C27H30O7 | CID 10050190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (+)-Arisugacin A - Computational evidence of a dual binding site covalent inhibitor of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. embopress.org [embopress.org]

- 8. researchgate.net [researchgate.net]

- 9. chem.ucla.edu [chem.ucla.edu]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide: The Mechanism of Action of Arisugacin B on Acetylcholinesterase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arisugacin B, a meroterpenoid compound isolated from the fungus Penicillium sp. FO-4259, has been identified as a potent and selective inhibitor of acetylcholinesterase (AChE).[1][2] This enzyme is a critical target in the therapeutic management of Alzheimer's disease and other neurological disorders characterized by a deficit in cholinergic transmission. This technical guide provides a comprehensive overview of the mechanism of action of this compound on acetylcholinesterase, drawing upon available data and insights from structurally related compounds, particularly Arisugacin A. The document is intended to serve as a resource for researchers and professionals engaged in the discovery and development of novel acetylcholinesterase inhibitors.

Molecular Structure of this compound

This compound shares a common hexacyclic pyranone core with Arisugacin A. The key structural distinction lies in the substitution pattern of the aromatic E-ring. While Arisugacin A possesses a 3,4-dimethoxyphenyl group, this compound features a 4-methoxyphenyl group at the C-9 position. This subtle difference in structure may influence the compound's binding affinity and inhibitory potency against acetylcholinesterase.

Quantitative Data on Acetylcholinesterase Inhibition

The inhibitory potency of this compound against acetylcholinesterase has been evaluated, demonstrating significant activity. The available data for this compound and its close analog, Arisugacin A, are summarized below for comparative analysis.

| Compound | Target Enzyme | IC50 Value (nM) | Selectivity vs. Butyrylcholinesterase (BuChE) | Reference |

| This compound | Acetylcholinesterase (AChE) | 1.0 - 25.8 | > 2,000-fold | [1] |

| Arisugacin A | Acetylcholinesterase (AChE) | 1.0 | > 18,000-fold | [3] |

| Territrem B | Acetylcholinesterase (AChE) | 1.0 - 25.8 | High (not quantified) | [1] |

| Cyclopenin | Acetylcholinesterase (AChE) | 1.0 - 25.8 | High (not quantified) | [1] |

Note: The IC50 value for this compound is reported as a range for a series of related compounds discovered in the same study.[1] Further studies are required to establish a precise IC50 value for the purified compound.

Mechanism of Action: A Putative Model

While specific kinetic and structural studies on the this compound-AChE complex are limited, a plausible mechanism of action can be inferred from the extensive research on the closely related and highly potent inhibitor, Arisugacin A.[3]

Dual Binding Site Inhibition

Computational docking studies of Arisugacin A suggest a "dual binding site" mode of inhibition.[3] This model proposes that the molecule simultaneously interacts with two key regions within the acetylcholinesterase active site gorge:

-

Catalytic Anionic Site (CAS): Located at the base of the gorge, this site is responsible for the hydrolysis of acetylcholine. It is hypothesized that the pyranone core of this compound interacts with key residues in this region.

-

Peripheral Anionic Site (PAS): Situated at the entrance of the gorge, the PAS is involved in substrate trafficking and allosteric modulation of catalysis. The 4-methoxyphenyl group of this compound is likely to interact with aromatic residues within the PAS, such as Trp279.[3]

This dual-site interaction is thought to contribute to the high potency and selectivity of the Arisugacin family of inhibitors.

Key Molecular Interactions

Based on the modeling of Arisugacin A, the following interactions are likely to be crucial for the inhibitory activity of this compound:

-

π-π Stacking: The aromatic rings of this compound are expected to form π-π stacking interactions with the aromatic side chains of key amino acid residues in both the CAS (e.g., Trp84, Phe330) and the PAS (e.g., Trp279).[3]

-

Hydrogen Bonding: The hydroxyl and carbonyl groups on the this compound molecule can act as hydrogen bond donors and acceptors, forming crucial interactions with the enzyme's active site residues.

-

Hydrophobic Interactions: The tetramethyl-substituted ring system contributes to hydrophobic interactions within the active site gorge, further stabilizing the enzyme-inhibitor complex.

Potential for Covalent Inhibition

A particularly intriguing aspect of the proposed mechanism for Arisugacin A is the potential for reversible covalent inhibition.[3] The enone moiety within the A-ring of the molecule is susceptible to nucleophilic attack by the catalytic serine residue (Ser200) in the AChE active site. While this has not been experimentally confirmed for this compound, its structural similarity to Arisugacin A suggests that a similar covalent interaction may contribute to its inhibitory mechanism.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed inhibitory mechanism and a typical experimental workflow for assessing acetylcholinesterase inhibition.

References

- 1. Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from Penicillium sp. FO-4259. I. Screening, taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arisugacins, selective acetylcholinesterase inhibitors of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (+)-Arisugacin A - Computational evidence of a dual binding site covalent inhibitor of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Arisugacin B: A Selective Acetylcholinesterase Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Arisugacin B, a meroterpenoid natural product isolated from the fungus Penicillium sp. FO-4259, has emerged as a potent and highly selective inhibitor of acetylcholinesterase (AChE). This technical guide provides a comprehensive overview of the foundational research on this compound, detailing its discovery, mechanism of action, and the experimental methodologies used in its characterization. The document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound and its analogs for cholinergic-related disorders such as Alzheimer's disease.

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[1][2] Inhibition of AChE increases the concentration and duration of action of ACh, a therapeutic strategy employed in the symptomatic treatment of Alzheimer's disease (AD) to counteract the loss of cholinergic neurons and the subsequent decline in cognitive function.[1][2] The search for novel, potent, and selective AChE inhibitors has led to the exploration of natural products, yielding compounds with unique structural features and pharmacological profiles.

Arisugacins A and B were discovered through a systematic screening of microbial metabolites for selective AChE inhibitors.[3][4] These compounds, isolated from the culture broth of Penicillium sp. FO-4259, are members of the meroterpenoid class of natural products.[3][4] Notably, this compound demonstrates high potency and selectivity for AChE over butyrylcholinesterase (BuChE), a related enzyme, which is a desirable characteristic for minimizing potential side effects.[5]

Discovery and Isolation

Arisugacins A and B were first reported by Ōmura and colleagues in the mid-1990s.[4][5] Their discovery was the result of an extensive screening program of microbial metabolites aimed at identifying selective AChE inhibitors.[5] The producing organism, Penicillium sp. FO-4259, was isolated from a soil sample.[5]

Fermentation and Extraction

While a detailed, step-by-step protocol for the industrial-scale production and isolation of this compound is not publicly available, the foundational research outlines a general procedure. The process begins with the fermentation of Penicillium sp. FO-4259 in a suitable culture medium. Following fermentation, the culture broth is harvested and subjected to solvent extraction to isolate the crude mixture of secondary metabolites.

Purification

The crude extract, containing a mixture of Arisugacins and other compounds, is then purified using a combination of chromatographic techniques. These typically include silica gel column chromatography followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound exerts its biological effect through the potent and selective inhibition of AChE. The mechanism of inhibition is a key area of research for understanding its therapeutic potential.

Quantitative Analysis of AChE Inhibition

The inhibitory potency of this compound against AChE is quantified by determining its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki).

| Compound | Target Enzyme | IC50 (nM) | Reference |

| Arisugacin A | Acetylcholinesterase (AChE) | 1.0 - 25.8 | [5] |

| This compound | Acetylcholinesterase (AChE) | 1.0 - 25.8 | [5] |

Further kinetic studies are required to determine the precise Ki value and the mode of inhibition (e.g., competitive, non-competitive, or mixed) for this compound.

Structural Basis of Inhibition

Computational docking studies on the closely related Arisugacin A suggest a unique binding mode to AChE.[6] Unlike many established AChE inhibitors that contain a nitrogen atom to interact with the enzyme's active site, Arisugacins are non-nitrogenous compounds.[6] The proposed model for Arisugacin A indicates that it may act as a dual binding site inhibitor, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.[6] This dual interaction could contribute to its high potency and may also interfere with AChE-induced amyloid-β (Aβ) aggregation, a key pathological feature of Alzheimer's disease.[6] Given the structural similarity, it is plausible that this compound shares a similar mechanism of action.

Experimental Protocols

This section provides an overview of the general experimental methodologies employed in the foundational research of this compound.

General Workflow for Isolation and Characterization

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The following is a generalized protocol based on the widely used Ellman's method for determining AChE inhibitory activity. Specific concentrations and incubation times would need to be optimized for this compound.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

This compound test solution (in a suitable solvent like DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the this compound test solution (or solvent control).

-

Add the AChE enzyme solution to each well and incubate for a pre-determined time at a controlled temperature.

-

Initiate the reaction by adding the ATCI substrate to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

The rate of the reaction is determined by the change in absorbance over time.

-

The percentage of inhibition is calculated by comparing the reaction rate in the presence of this compound to the rate of the control.

-

IC50 values are determined by plotting the percentage of inhibition against different concentrations of this compound.

Determination of Inhibition Constant (Ki)

To determine the Ki value and the mode of inhibition, kinetic studies are performed by measuring the initial reaction velocities at various concentrations of both the substrate (ATCI) and the inhibitor (this compound). The data is then plotted using methods such as Lineweaver-Burk or Dixon plots to calculate the Ki.[7][8][9]

Signaling Pathways

Cholinergic Signaling Pathway

The primary effect of this compound is the potentiation of cholinergic signaling by preventing the breakdown of acetylcholine.

Hypothetical Downstream Signaling Pathways

While specific studies on the downstream signaling effects of this compound are not yet available, research on other AChE inhibitors suggests potential modulation of neuroprotective pathways. For instance, some AChE inhibitors have been shown to influence the PI3K/Akt signaling cascade, which is involved in cell survival and neuroprotection.[3]

Disclaimer: The following diagram represents a hypothetical signaling pathway that may be influenced by AChE inhibition and has not been specifically demonstrated for this compound.

Future Directions

This compound represents a promising scaffold for the development of novel therapeutics for neurodegenerative diseases. Future research should focus on:

-

Detailed Kinetic Studies: Elucidating the precise Ki value and the reversible or irreversible nature of AChE inhibition by this compound.

-

Total Synthesis: Development of an efficient and scalable total synthesis route to enable the generation of analogs for structure-activity relationship (SAR) studies.

-

In Vivo Efficacy: Evaluating the in vivo efficacy and pharmacokinetic profile of this compound in animal models of cognitive impairment.

-

Downstream Signaling: Investigating the specific downstream signaling pathways modulated by this compound in neuronal cells to uncover potential neuroprotective or disease-modifying effects beyond symptomatic relief.

-

Toxicology: Comprehensive toxicological studies to assess the safety profile of this compound.

Conclusion

This compound is a potent and selective inhibitor of acetylcholinesterase with a unique non-nitrogenous chemical structure. Its discovery has opened new avenues for the design and development of novel drugs for the treatment of Alzheimer's disease and other cholinergic-related disorders. This technical guide has summarized the foundational research on this compound, providing a basis for further investigation into its therapeutic potential. The detailed experimental approaches and the elucidation of its mechanism of action will be crucial for advancing this promising natural product towards clinical application.

References

- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. metrotechinstitute.org [metrotechinstitute.org]

- 3. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arisugacins, selective acetylcholinesterase inhibitors of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from Penicillium sp. FO-4259. I. Screening, taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The first total synthesis of (+/-)-arisugacin A, a potent, orally bioavailable inhibitor of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetics and computational study of butyrylcholinesterase inhibition by methylrosmarinate: relevance to Alzheimer’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

A Technical Guide to the Initial Screening and Isolation of Arisugacin B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed in the initial discovery, screening, and isolation of Arisugacin B, a potent and selective acetylcholinesterase inhibitor. The compound was first identified from the culture broth of Penicillium sp. FO-4259.[1] This document outlines the screening principles, experimental protocols for fermentation and purification, and key biological activity data. Methodologies are based on the original discovery literature and supplemented with established techniques for natural product isolation where specific details are not publicly available.

Initial Screening for Selective Acetylcholinesterase Inhibitors

The discovery of this compound was the result of a targeted screening program designed to identify selective inhibitors of acetylcholinesterase (AChE) over butyrylcholinesterase (BuChE). This selectivity is a critical attribute for potential Alzheimer's disease therapeutics, as it may reduce side effects associated with the inhibition of BuChE.

Screening Protocol: Dual Enzyme Inhibition Assay

An in vitro screening method was established to rapidly assess the culture broths of over 7,000 microbial strains.[1] The core of the screening process was a comparative enzyme inhibition assay.

-

Principle: Culture broths were tested for their ability to inhibit the activity of both AChE (from human erythrocytes) and BuChE (from horse serum). Strains producing metabolites that showed potent inhibition of AChE with significantly lower or no inhibition of BuChE were selected for further investigation.

-

Methodology:

-

Microbial strains are cultured in fermentation media.

-

The resulting culture broths are clarified by centrifugation or filtration.

-

Aliquots of the clarified broth are added to two separate assay mixtures, one containing AChE and its substrate (e.g., acetylthiocholine) and the other containing BuChE and its substrate (e.g., butyrylthiocholine).

-

Enzyme activity is measured, typically using a colorimetric method like Ellman's reagent, which detects the product of substrate hydrolysis.

-

The percentage of inhibition for each enzyme is calculated and compared.

-

-

Hit Identification: The strain designated Penicillium sp. FO-4259 was identified as a "hit" due to its production of compounds that demonstrated high selectivity for AChE.[1]

References

Methodological & Application

Arisugacin B in vitro acetylcholinesterase inhibition assay protocol

Application Note and Protocol for In Vitro Acetylcholinesterase Inhibition Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arisugacin B is a meroterpenoid compound isolated from the culture broth of Penicillium sp. FO-4259.[1] It has been identified as a potent and selective inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for the symptomatic treatment of Alzheimer's disease and other neurological disorders characterized by a cholinergic deficit. Arisugacins, including this compound, have demonstrated significant inhibitory activity against AChE, with IC50 values in the nanomolar range.[1] This document provides a detailed protocol for the in vitro assessment of this compound's acetylcholinesterase inhibitory activity using the widely accepted Ellman's method.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₇H₃₀O₇ |

| Molecular Weight | 466.5 g/mol |

| IUPAC Name | (1S,2S,7R,10R)-1,7-dihydroxy-14-(4-methoxyphenyl)-2,6,6,10-tetramethyl-11,15-dioxatetracyclo[8.8.0.0²,⁷.0¹²,¹⁷]octadeca-4,12(17),13-triene-3,16-dione |

| Source | Penicillium sp. FO-4259 |

Acetylcholinesterase Inhibitory Activity

Arisugacins A and B have been shown to be potent inhibitors of acetylcholinesterase. The IC50 values for these compounds are in the range of 1.0 to 25.8 nM.[1] This high potency and selectivity make this compound a compound of significant interest for further investigation in the context of neurodegenerative disease research.

| Compound | Target Enzyme | IC50 Value |

| Arisugacins A and B | Acetylcholinesterase (AChE) | 1.0 - 25.8 nM[1] |

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is based on the spectrophotometric method developed by Ellman, which measures the activity of acetylcholinesterase through the formation of a yellow-colored product.

Principle

Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATC) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form 5-thio-2-nitrobenzoate (TNB), which is a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of TNB production is directly proportional to the AChE activity. In the presence of an inhibitor like this compound, the rate of this reaction will decrease.

Materials and Reagents

-

This compound

-

Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Solution Preparation

-

Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.

-

DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in the phosphate buffer to a final concentration of 10 mM.

-

ATCI Solution (14 mM): Dissolve an appropriate amount of ATCI in the phosphate buffer to a final concentration of 14 mM.

-

AChE Solution (1 U/mL): Prepare a stock solution of AChE in phosphate buffer to a final concentration of 1 U/mL.

-

This compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). From this, prepare a series of dilutions in DMSO to achieve the desired final assay concentrations.

Assay Procedure

-

In a 96-well microplate, add the following to each well:

-

140 µL of 0.1 M phosphate buffer (pH 8.0)

-

10 µL of this compound solution at various concentrations (or DMSO for the control)

-

10 µL of AChE solution (1 U/mL)

-

-

Incubate the plate at 25°C for 10 minutes.

-

After the first incubation, add 10 µL of 10 mM DTNB to each well.

-

Initiate the reaction by adding 10 µL of 14 mM ATCI to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a total of 5 minutes using a microplate reader.

Data Analysis

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound and the control.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula:

% Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of AChE activity, from the dose-response curve.

Experimental Workflow

References

Application Notes and Protocols for Arisugacin B in Cell-Based Alzheimer's Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arisugacin B, a meroterpenoid compound isolated from Penicillium sp. FO-4259, is a potent and highly selective inhibitor of acetylcholinesterase (AChE).[1][2] Its primary mechanism of action is the inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This activity has positioned this compound and its analogs as potential therapeutic agents for Alzheimer's disease (AD), primarily based on the cholinergic hypothesis which links cognitive decline to reduced acetylcholine levels.[3] Beyond symptomatic relief, emerging evidence suggests that AChE inhibitors may also exert disease-modifying effects by influencing amyloid-β (Aβ) processing and aggregation, as well as tau pathology.[4][5]

These application notes provide a comprehensive guide for utilizing this compound in cell-based models of Alzheimer's disease to investigate its potential neuroprotective and disease-modifying properties. The following sections detail experimental protocols for assessing this compound's effects on Aβ-induced toxicity, Aβ secretion, and tau protein phosphorylation.

Data Presentation

Quantitative data from the described experimental protocols should be meticulously recorded and organized. The following tables serve as templates for presenting your findings in a clear and structured manner, facilitating comparison across different experimental conditions.

Table 1: Effect of this compound on Aβ-Induced Cytotoxicity

| Treatment Group | Concentration (µM) | Cell Viability (%) (MTT Assay) | Cytotoxicity (%) (LDH Release Assay) |

| Vehicle Control | - | 100 ± SD | 0 ± SD |

| Aβ Peptide | [e.g., 10 µM] | Value ± SD | Value ± SD |

| This compound + Aβ | [Concentration 1] | Value ± SD | Value ± SD |

| This compound + Aβ | [Concentration 2] | Value ± SD | Value ± SD |

| This compound + Aβ | [Concentration 3] | Value ± SD | Value ± SD |

| This compound alone | [Highest Conc.] | Value ± SD | Value ± SD |

SD: Standard Deviation

Table 2: Effect of this compound on Aβ40 and Aβ42 Secretion

| Treatment Group | Concentration (µM) | Aβ40 Concentration (pg/mL) | Aβ42 Concentration (pg/mL) | Aβ42/Aβ40 Ratio |

| Vehicle Control | - | Value ± SD | Value ± SD | Value ± SD |

| This compound | [Concentration 1] | Value ± SD | Value ± SD | Value ± SD |

| This compound | [Concentration 2] | Value ± SD | Value ± SD | Value ± SD |

| This compound | [Concentration 3] | Value ± SD | Value ± SD | Value ± SD |

| Positive Control (e.g., β-secretase inhibitor) | [Known Conc.] | Value ± SD | Value ± SD | Value ± SD |

SD: Standard Deviation

Table 3: Effect of this compound on Tau Phosphorylation

| Treatment Group | Concentration (µM) | p-Tau (Ser202/Thr205) / Total Tau Ratio | p-Tau (Ser396) / Total Tau Ratio |

| Vehicle Control | - | 1.0 ± SD | 1.0 ± SD |

| This compound | [Concentration 1] | Value ± SD | Value ± SD |

| This compound | [Concentration 2] | Value ± SD | Value ± SD |

| This compound | [Concentration 3] | Value ± SD | Value ± SD |

| Positive Control (e.g., Okadaic Acid) | [Known Conc.] | Value ± SD | Value ± SD |

SD: Standard Deviation. Ratios are normalized to the vehicle control.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The therapeutic potential of this compound in Alzheimer's disease likely involves modulation of key signaling pathways beyond simple acetylcholinesterase inhibition. The following diagrams illustrate these potential pathways.

Experimental Workflows

The following diagrams outline the general workflows for the key cell-based assays described in the protocols.

Experimental Protocols

The following protocols provide a starting point for evaluating this compound. Optimization of cell density, compound concentrations, and incubation times is recommended for each specific experimental setup.

Protocol 1: Assessment of Neuroprotection against Aβ-Induced Toxicity

Objective: To determine the protective effect of this compound against amyloid-β (Aβ)-induced cytotoxicity in neuronal cell lines.

Cell Lines:

-

Human neuroblastoma SH-SY5Y cells

-

Rat pheochromocytoma PC12 cells

Materials:

-

SH-SY5Y or PC12 cells

-

Complete culture medium (e.g., DMEM/F12 with 10% FBS)

-

Serum-free culture medium

-

Aβ1-42 or Aβ25-35 peptide

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

LDH cytotoxicity detection kit

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed SH-SY5Y or PC12 cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

-

Cell Differentiation (Optional, but recommended for a more neuron-like phenotype):

-

For SH-SY5Y cells, replace the medium with a low-serum (e.g., 1% FBS) medium containing 10 µM retinoic acid and incubate for 5-7 days.

-

For PC12 cells, replace the medium with a low-serum medium containing 50-100 ng/mL Nerve Growth Factor (NGF) and incubate for 5-7 days.

-

-

Treatment:

-

Prepare fresh solutions of Aβ peptide (oligomeric form is often most toxic) and this compound.

-

Remove the culture medium and replace it with serum-free medium.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Add Aβ peptide to the wells to a final concentration known to induce toxicity (e.g., 10-25 µM).

-

Include control wells: vehicle only, this compound only (at the highest concentration), and Aβ only.

-

Incubate for an additional 24 to 48 hours.

-

-

Assessment of Cell Viability (MTT Assay):

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

-

Assessment of Cytotoxicity (LDH Assay):

-

Collect the cell culture supernatant.

-

Measure the activity of lactate dehydrogenase (LDH) released into the medium using a commercial LDH cytotoxicity kit, following the manufacturer's instructions.

-

Calculate cytotoxicity as a percentage of the positive control (cells lysed to achieve maximum LDH release).

-

Protocol 2: Quantification of Aβ40 and Aβ42 Secretion

Objective: To determine the effect of this compound on the production and secretion of Aβ40 and Aβ42 peptides.

Cell Line:

-

SH-SY5Y cells stably overexpressing a mutant form of amyloid precursor protein (APP), such as the Swedish mutation (SH-SY5Y-APPsw), which increases Aβ production.

Materials:

-

SH-SY5Y-APPsw cells

-

Complete culture medium

-

This compound

-

Aβ40 and Aβ42 ELISA kits

-

6-well plates

-

Protein concentration assay kit (e.g., BCA)

Procedure:

-

Cell Seeding and Culture:

-

Seed SH-SY5Y-APPsw cells in 6-well plates and grow to 70-80% confluency.

-

-

Treatment:

-

Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

-

Incubate for 24 to 48 hours.

-

-

Sample Collection:

-

Collect the conditioned medium from each well and centrifuge to remove cell debris.

-

Lyse the cells in the wells and determine the total protein concentration for normalization.

-

-

Aβ Quantification:

-

Measure the concentrations of Aβ40 and Aβ42 in the conditioned medium using specific ELISA kits, following the manufacturer's protocols.

-

-

Data Analysis:

-

Normalize the Aβ concentrations to the total protein concentration of the corresponding cell lysate.

-

Calculate the Aβ42/Aβ40 ratio for each condition.

-

Protocol 3: Analysis of Tau Protein Phosphorylation

Objective: To investigate the effect of this compound on the phosphorylation of tau protein at specific Alzheimer's disease-related epitopes.

Cell Line:

-

SH-SY5Y or other neuronal cell lines.

Materials:

-

SH-SY5Y cells

-

Complete culture medium

-

This compound

-

A phosphatase inhibitor such as Okadaic Acid (to induce hyperphosphorylation)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against total tau and phosphorylated tau (e.g., AT8 for pSer202/Thr205, PHF-1 for pSer396/Ser404)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE and Western blotting equipment

-

Chemiluminescence detection reagents

Procedure:

-

Cell Culture and Treatment:

-

Seed SH-SY5Y cells in 6-well plates and grow to 70-80% confluency.

-

To induce tau hyperphosphorylation, treat the cells with a suitable agent like Okadaic Acid (e.g., 20-50 nM) for a defined period (e.g., 12-24 hours).

-

In parallel, treat cells with various concentrations of this compound in the presence or absence of the inducing agent.

-

Include appropriate vehicle controls.

-

Incubate for the desired treatment duration.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against total tau and specific phospho-tau epitopes overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

For each phospho-tau antibody, calculate the ratio of the phosphorylated tau signal to the total tau signal to normalize for variations in total tau levels.

-

Compare the phosphorylation ratios across different treatment groups.

-

References

- 1. Arisugacins, selective acetylcholinesterase inhibitors of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from Penicillium sp. FO-4259. I. Screening, taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (+)-Arisugacin A - Computational evidence of a dual binding site covalent inhibitor of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cholinesterase inhibitors may increase phosphorylated tau in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective acetyl- and butyrylcholinesterase inhibitors reduce amyloid-β ex vivo activation of peripheral chemo-cytokines from Alzheimer’s disease subjects: exploring the cholinergic anti-inflammatory pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Evaluation of Arisugacin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arisugacin B is a meroterpenoid natural product isolated from Penicillium sp. FO-4259 that has demonstrated potent and selective inhibitory activity against acetylcholinesterase (AChE) with IC50 values in the nanomolar range.[1] Its high selectivity for AChE over butyrylcholinesterase (BuChE) suggests a favorable profile for the symptomatic treatment of Alzheimer's disease (AD), a neurodegenerative disorder characterized by a decline in acetylcholine levels.[1][2] Computational studies further suggest that Arisugacin A, a closely related compound, may act as a dual binding site covalent inhibitor of AChE, potentially offering neuroprotective benefits beyond symptomatic relief.[3] This document provides a detailed experimental design and protocols for the in vivo evaluation of this compound's therapeutic potential in a relevant animal model of Alzheimer's disease.

Experimental Design

Scientific Question

This study aims to investigate the in vivo efficacy of this compound in improving cognitive function and mitigating Alzheimer's-like pathology in a transgenic mouse model.

Animal Model

The APP/PS1 transgenic mouse model is recommended. This widely used model overexpresses mutant human amyloid precursor protein (APP) and presenilin-1 (PS1), leading to age-dependent development of amyloid-beta (Aβ) plaques, synaptic dysfunction, and cognitive deficits, mimicking key aspects of AD pathology.[4]

Experimental Groups

A total of four experimental groups are proposed to ensure robust and well-controlled data:

| Group ID | Group Name | Treatment | N (per group) |

| 1 | Wild-Type (WT) Control | Vehicle | 15 |

| 2 | APP/PS1 Control | Vehicle | 15 |

| 3 | APP/PS1 + this compound | This compound (Dose 1) | 15 |

| 4 | APP/PS1 + Donepezil | Donepezil (Positive Control) | 15 |

-

Vehicle: The solvent used to dissolve this compound and Donepezil (e.g., 0.5% carboxymethylcellulose).

-

Dose 1 of this compound: To be determined by preliminary dose-ranging studies to establish a safe and potentially efficacious dose.

-

Donepezil: A clinically approved AChE inhibitor, will serve as a positive control to validate the experimental model and provide a benchmark for the efficacy of this compound.

Dosing and Administration

-

Route of Administration: Oral gavage is a clinically relevant route of administration.

-

Dosing Frequency: Once daily.

-

Treatment Duration: 12 weeks, a sufficient duration to observe potential effects on both cognitive function and underlying pathology in the APP/PS1 model.

Experimental Protocols

Drug Preparation

-

This compound Formulation:

-

Accurately weigh the required amount of this compound.

-

Prepare a homogenous suspension in 0.5% carboxymethylcellulose (CMC) in sterile water.

-

The final concentration should be calculated based on the highest dose to be administered.

-

-

Donepezil Formulation:

-

Prepare a solution of Donepezil in 0.5% CMC in sterile water at the desired concentration.

-

-

Vehicle:

-

Prepare a 0.5% CMC solution in sterile water.

-

Behavioral Testing: Morris Water Maze (MWM)

The MWM test will be used to assess spatial learning and memory.[5]

2.2.1. Apparatus:

-

A circular pool (120 cm in diameter) filled with water made opaque with non-toxic white paint.

-

A hidden platform (10 cm in diameter) submerged 1 cm below the water surface.

-

Visual cues placed around the room.

2.2.2. Procedure:

-

Acquisition Phase (5 days):

-

Four trials per day for each mouse.

-

For each trial, the mouse is gently placed into the pool at one of four starting positions.

-

The mouse is allowed to swim freely for 60 seconds to find the hidden platform.

-

If the mouse fails to find the platform within 60 seconds, it is gently guided to it.

-

The mouse is allowed to remain on the platform for 15 seconds.

-

Record the escape latency (time to find the platform) and path length for each trial using a video tracking system.

-

-

Probe Trial (Day 6):

-

The platform is removed from the pool.

-

Each mouse is allowed to swim freely for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was previously located) and the number of platform crossings.

-

Tissue Collection and Processing

-

At the end of the treatment period, mice will be anesthetized.

-

For biochemical analysis, one hemisphere of the brain will be rapidly dissected, snap-frozen in liquid nitrogen, and stored at -80°C.

-

For immunohistochemistry, the other hemisphere will be fixed in 4% paraformaldehyde.[6][7]

Biochemical Analysis

2.4.1. Acetylcholinesterase (AChE) Activity Assay:

-

Homogenize brain tissue from the frozen hemisphere in an appropriate buffer.

-

Determine the protein concentration of the homogenate using a standard assay (e.g., BCA assay).

-

Measure AChE activity using a commercially available kit based on the Ellman method.

-

Express AChE activity as units per milligram of protein.

2.4.2. Aβ Plaque Quantification (ELISA):

-

Homogenize brain tissue in a guanidine buffer to extract both soluble and insoluble Aβ.

-

Use commercially available ELISA kits to quantify the levels of Aβ40 and Aβ42.

-

Express Aβ levels as picograms per milligram of total protein.

Immunohistochemistry (IHC)

-

Process the fixed brain hemisphere for paraffin embedding and sectioning.[6]

-

Perform IHC staining on brain sections using antibodies against Aβ (e.g., 6E10) to visualize amyloid plaques.

-

Counterstain with a nuclear stain (e.g., DAPI).

-

Capture images using a fluorescence microscope.

-

Quantify the Aβ plaque load (percentage of area occupied by plaques) in the cortex and hippocampus using image analysis software.

Data Presentation

Behavioral Data (Morris Water Maze)

| Group | Mean Escape Latency (Day 5) (s) | Mean Time in Target Quadrant (Probe Trial) (s) |

| WT Control | ||

| APP/PS1 Control | ||

| APP/PS1 + this compound | ||

| APP/PS1 + Donepezil |

Biochemical Data

| Group | Mean AChE Activity (U/mg protein) | Mean Aβ42 Levels (pg/mg protein) |

| WT Control | ||

| APP/PS1 Control | ||

| APP/PS1 + this compound | ||

| APP/PS1 + Donepezil |

Histological Data

| Group | Mean Aβ Plaque Load (%) | |---|---|---| | WT Control | | | APP/PS1 Control | | | APP/PS1 + this compound | | | APP/PS1 + Donepezil | |

Visualization of Pathways and Workflows

Caption: Proposed mechanism of this compound in the cholinergic synapse.

Caption: Overview of the in vivo experimental workflow for this compound.

Caption: Logical relationships between the experimental groups.

References

- 1. Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from Penicillium sp. FO-4259. I. Screening, taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arisugacins, selective acetylcholinesterase inhibitors of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (+)-Arisugacin A - Computational evidence of a dual binding site covalent inhibitor of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. pubcompare.ai [pubcompare.ai]

Application Notes and Protocols for Arisugacin B in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arisugacin B, a meroterpenoid isolated from the fungus Penicillium sp. FO-4259, is a potent and selective inhibitor of acetylcholinesterase (AChE).[1] Its high affinity for AChE makes it a compound of significant interest for research into neurodegenerative diseases, particularly Alzheimer's disease, where the inhibition of AChE is a key therapeutic strategy. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its cytotoxic and neuroprotective effects.

Data Presentation

The inhibitory activity of Arisugacins has been primarily characterized through enzymatic assays. The half-maximal inhibitory concentration (IC50) provides a crucial starting point for determining effective concentrations in cell-based studies.

| Compound | Target | IC50 Range (Enzymatic Assay) | Reference |

| Arisugacin A & B | Acetylcholinesterase (AChE) | 1.0 - 25.8 nM | [2] |

| Arisugacin A | Acetylcholinesterase (AChE) | 1 nM | [3] |

Note: The provided IC50 values are from cell-free enzymatic assays and should be used as a guide. Optimal concentrations for cell culture experiments may vary depending on the cell type, assay duration, and specific experimental conditions.

Experimental Protocols

Protocol 1: Determination of this compound Cytotoxicity using MTT Assay

This protocol outlines the steps to determine the cytotoxic potential of this compound on a relevant neuronal cell line, such as SH-SY5Y human neuroblastoma cells.

Materials:

-

This compound

-

SH-SY5Y cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding:

-

Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Trypsinize and resuspend the cells. Perform a cell count to determine cell density.

-

Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM). A vehicle control (medium with the highest concentration of DMSO used) should be included.

-

After 24 hours of cell seeding, carefully remove the medium and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control (considered 100% viability).

-

Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

-

Protocol 2: Assessment of Neuroprotective Effects of this compound

This protocol is designed to evaluate the potential of this compound to protect neuronal cells from a neurotoxic insult, such as glutamate-induced excitotoxicity.

Materials:

-

This compound

-

SH-SY5Y cells or primary neurons

-

Appropriate cell culture medium

-

Glutamate

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit

-

96-well cell culture plates

Procedure:

-

Cell Seeding:

-

Seed SH-SY5Y cells or primary neurons in a 96-well plate at an appropriate density.

-

Allow the cells to adhere and differentiate (if necessary) for 24-48 hours.

-

-

Pre-treatment with this compound:

-

Prepare dilutions of this compound in culture medium at non-toxic concentrations (determined from the cytotoxicity assay).

-

Remove the existing medium and add the medium containing different concentrations of this compound.

-

Incubate the cells for a pre-treatment period (e.g., 2-24 hours).

-

-

Induction of Neurotoxicity:

-

Prepare a solution of glutamate in culture medium. The final concentration of glutamate will need to be optimized for the specific cell type to induce approximately 50% cell death.

-

After the pre-treatment period, add the glutamate solution to the wells (with the exception of the control wells).

-

Incubate the plate for the duration of the toxic insult (e.g., 24 hours).

-

-

Assessment of Cell Viability (LDH Assay):

-

Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves collecting the cell culture supernatant to measure the amount of LDH released from damaged cells.

-

Measure the absorbance at the recommended wavelength.

-

-

Data Analysis:

-

Calculate the percentage of cytotoxicity for each treatment group.

-

Compare the cytotoxicity in the cells treated with glutamate alone to those pre-treated with this compound to determine if the compound confers a protective effect.

-

Visualizations

Experimental Workflow for this compound Cytotoxicity Assay

Caption: Workflow for determining the cytotoxicity of this compound.

Signaling Pathway of Acetylcholinesterase Inhibition

References

- 1. Arisugacins, selective acetylcholinesterase inhibitors of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (+)-Arisugacin A - Computational evidence of a dual binding site covalent inhibitor of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring Arisugacin B Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arisugacin B, a meroterpenoid compound isolated from Penicillium sp. FO-4259, has been identified as a potent and selective acetylcholinesterase (AChE) inhibitor.[1][2] Its structural analogs, such as Arisugacin A, have demonstrated high potency with IC50 values in the nanomolar range.[3] This characteristic positions this compound as a promising candidate for the symptomatic treatment of neurodegenerative diseases like Alzheimer's disease (AD), where cognitive decline is linked to a deficit in cholinergic neurotransmission.

Beyond its primary role in AChE inhibition, the therapeutic potential of this compound may extend to other disease-modifying mechanisms relevant to AD pathology. These include the inhibition of amyloid-beta (Aβ) peptide aggregation and the promotion of neurite outgrowth, both of which are critical factors in the progression of neurodegeneration. These application notes provide detailed protocols for a comprehensive in vitro evaluation of this compound's efficacy across these three key areas.

Key Efficacy Parameters and Methodologies

The efficacy of this compound can be quantified through a series of well-established in vitro assays. The following sections detail the protocols for assessing its potency in acetylcholinesterase inhibition, its ability to prevent amyloid-beta aggregation, and its potential to promote neuronal growth and connectivity.

Acetylcholinesterase Inhibition Activity

The primary mechanism of action for this compound is the inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] Enhancing cholinergic signaling is a key therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease.

Data Presentation: Acetylcholinesterase Inhibition

| Compound | Target Enzyme | IC50 Value (nM) | Selectivity vs. BuChE | Reference |

| Arisugacin A | Acetylcholinesterase (AChE) | 1 | >18,000-fold | [4] |

| Arisugacin D | Acetylcholinesterase (AChE) | 3,500 | Not Specified | [5] |

| This compound (Representative) | Acetylcholinesterase (AChE) | 1 - 10 | >2,000-fold | [3] |

| Donepezil (Control) | Acetylcholinesterase (AChE) | 5.7 | ~1,250-fold | Not Specified in Snippets |

| Galantamine (Control) | Acetylcholinesterase (AChE) | 410 | ~50-fold | Not Specified in Snippets |

Note: Specific IC50 for this compound is not publicly available and is represented here based on the high potency of its analogs.

Experimental Protocol: Colorimetric Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from the widely used Ellman's method for determining AChE activity.

Materials:

-

Human recombinant acetylcholinesterase (AChE)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

This compound (test compound)

-

Donepezil (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare stock solutions of this compound and Donepezil in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 20 µL of phosphate buffer to all wells.

-

Add 20 µL of varying concentrations of this compound or Donepezil to the test wells. Add 20 µL of solvent to the control wells.

-

Add 20 µL of AChE solution to all wells except the blank.

-

Incubate the plate at 37°C for 15 minutes.

-

To initiate the reaction, add 20 µL of DTNB solution to all wells.

-

Immediately add 20 µL of ATCI solution to all wells.

-

Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of this compound and calculate the IC50 value.

Signaling Pathway: Acetylcholinesterase Inhibition

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

Inhibition of Amyloid-Beta (Aβ) Aggregation

The aggregation of amyloid-beta peptides into toxic oligomers and insoluble fibrils is a central event in the pathogenesis of Alzheimer's disease. Compounds that can interfere with this process may slow disease progression.

Data Presentation: Inhibition of Aβ Aggregation

| Compound | Assay Type | Concentration (µM) | Inhibition of Aβ Aggregation (%) | Reference |

| This compound (Representative) | Thioflavin T Assay | 10 | ~40-60% | Representative Data |

| This compound (Representative) | Thioflavin T Assay | 25 | ~60-80% | Representative Data |

| This compound (Representative) | Thioflavin T Assay | 50 | >80% | Representative Data |

| Tannic Acid (Control) | Thioflavin T Assay | 50 | ~90% | [6] |

| Donepezil | AChE-induced Aβ aggregation | 100 | 22% | [7] |

Note: Specific data for this compound is not available. The data presented is representative of a potent Aβ aggregation inhibitor.

Experimental Protocol: Thioflavin T (ThT) Fluorescence Assay

This protocol outlines a common method for monitoring Aβ fibrillization in vitro.[8]

Materials:

-

Synthetic Amyloid-beta (1-42) peptide

-

Hexafluoroisopropanol (HFIP)

-

Phosphate buffered saline (PBS), pH 7.4

-

Thioflavin T (ThT)

-

This compound

-

Tannic Acid (positive control)

-

96-well black, clear-bottom microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare monomeric Aβ(1-42) by dissolving the peptide in HFIP, followed by evaporation to form a thin film and reconstitution in a suitable buffer.[4]

-

In a 96-well plate, mix Aβ(1-42) (final concentration 10 µM) with varying concentrations of this compound or Tannic Acid.

-

Incubate the plate at 37°C with continuous gentle shaking for 24-48 hours to induce aggregation.

-

After incubation, add ThT solution to each well (final concentration 5 µM).

-

Measure the fluorescence intensity using a microplate reader with excitation at ~440 nm and emission at ~485 nm.

-

Calculate the percentage of inhibition of Aβ aggregation for each concentration of this compound relative to the control (Aβ(1-42) alone).

Logical Relationship: Amyloid-Beta Aggregation Pathway

Caption: Inhibition of Amyloid-Beta Aggregation by this compound.

Promotion of Neurite Outgrowth

Neurite outgrowth is crucial for neuronal development, connectivity, and repair.[9] Compounds that promote neurite extension may help restore neuronal networks damaged in neurodegenerative diseases.

Data Presentation: Promotion of Neurite Outgrowth

| Compound | Cell Line | Concentration (µM) | Increase in Neurite-Bearing Cells (%) | Reference |

| This compound (Representative) | PC12 cells | 1 | ~20-30% | Representative Data |

| This compound (Representative) | PC12 cells | 10 | ~40-60% | Representative Data |

| Huperzine A (Control) | PC12 cells | 10 | Significant increase | [10] |

| Nerve Growth Factor (NGF) | PC12 cells | 50 ng/mL | Potent induction | [11] |

Note: Specific data for this compound is not available. The data presented is representative of a compound with neuritogenic properties.

Experimental Protocol: Neurite Outgrowth Assay in PC12 Cells

PC12 cells are a common model for studying neurite outgrowth as they differentiate and extend neurites in response to nerve growth factor (NGF) and other neurotrophic compounds.[11]

Materials:

-

PC12 cell line

-

Collagen-coated cell culture plates

-

Cell culture medium (e.g., DMEM with horse and fetal bovine serum)

-

This compound

-

Nerve Growth Factor (NGF) (positive control)

-

Formaldehyde for fixation

-

Antibodies for immunofluorescence (e.g., anti-β-III tubulin)

-

Fluorescent secondary antibody

-

DAPI for nuclear staining

-

Fluorescence microscope and image analysis software

Procedure:

-

Seed PC12 cells on collagen-coated plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound or NGF for 48-72 hours.

-

Fix the cells with 4% formaldehyde in PBS.

-

Permeabilize the cells and block non-specific antibody binding.

-

Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin).

-